Z-Ala-Ala-Asp-CMK

Granzyme Selectivity Serine Protease Immunology

Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) is a cell-permeable, irreversible inhibitor of Granzyme B. Unlike broad-spectrum caspase inhibitors, it precisely targets GrB-dependent apoptosis and inflammation. This covalent inhibitor sustains activity in long-term assays. Use to distinguish CTL/NK cytotoxicity from direct caspase pathways. Essential for Treg survival, cancer immunology, and autoimmune research. Select for defined Granzyme B blockade.

Molecular Formula C19H24ClN3O7
Molecular Weight 441.9 g/mol
Cat. No. B12368718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Ala-Asp-CMK
Molecular FormulaC19H24ClN3O7
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1
InChIKeyRNSFZRYNQRIARX-OBJOEFQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) Procurement Guide: A Selective, Irreversible Granzyme B Inhibitor for Apoptosis and Immune Research


Z-Ala-Ala-Asp-CMK (also known as Z-AAD-CMK, CAS 183284-21-1) is a cell-permeable, irreversible peptide chloromethyl ketone inhibitor that exhibits selectivity for the serine protease Granzyme B (GrB) . Unlike broad-spectrum caspase inhibitors, this compound covalently modifies the active site cysteine residue of Granzyme B to block its proteolytic function, making it a precise tool for dissecting Granzyme B-dependent pathways in apoptosis and inflammation .

Critical Differentiation for Z-Ala-Ala-Asp-CMK (Z-AAD-CMK): Why Pan-Caspase or Alternative Inhibitors Cannot Replace It


A common procurement error is substituting Z-Ala-Ala-Asp-CMK with a pan-caspase inhibitor like Z-VAD-FMK or a broader serine protease inhibitor. This substitution fails because Z-Ala-Ala-Asp-CMK's unique value proposition lies in its distinct primary target: Granzyme B. Using a pan-caspase inhibitor would confound results by blocking multiple downstream executioner caspases simultaneously . Conversely, alternative Granzyme B inhibitors, such as the reversible Ac-IETD-CHO, lack the irreversible covalent binding mechanism of Z-AAD-CMK, which provides a sustained blockade of enzymatic activity essential for long-term cellular assays .

Quantitative Differentiation of Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) from Close Analogs


Selectivity Profile: Z-AAD-CMK Spares Granzyme A Unlike Other Protease Inhibitors

Z-AAD-CMK is a selective inhibitor of Granzyme B that does not inhibit the structurally related Granzyme A, a key distinction from broader serine protease inhibitors. This selectivity is critical for accurately attributing biological effects to Granzyme B activity .

Granzyme Selectivity Serine Protease Immunology

Potency Comparison: Z-AAD-CMK's IC50 Against Granzyme B vs. Pan-Caspase Inhibitor Z-VAD-FMK

In functional cellular assays, Z-AAD-CMK demonstrates effective inhibition of Granzyme B-mediated apoptosis at concentrations where a pan-caspase inhibitor like Z-VAD-FMK may exhibit broader, less specific effects. While direct IC50 values for Z-VAD-FMK on Granzyme B are not typically reported due to its pan-caspase activity, Z-AAD-CMK's reported ID50 for Granzyme B is 0.3 µM .

Granzyme B IC50 Apoptosis

Functional Efficacy: Z-AAD-CMK Blocks Caspase-3 Activation and DNA Fragmentation

In a co-culture model using the oral squamous cell carcinoma cell line OSC-3, treatment with 50 µM Z-AAD-CMK reduced interleukin-2-activated lymphocyte (LAK cell)-enhanced caspase-3 activity to approximately 70% of control levels and inhibited DNA fragmentation by approximately 20% [1].

Caspase-3 DNA Fragmentation Apoptosis

Rescue of Apoptosis: Z-AAD-CMK Restores Baseline Apoptosis Levels in CTL-Mediated Platelet Death

In a cytotoxic T lymphocyte (CTL)-mediated platelet apoptosis model, the addition of Z-AAD-CMK reduced platelet apoptosis from 9.38% ± 1.89% (with CTLs) to 5.67% ± 1.41%, effectively returning it to the level of spontaneous platelet apoptosis (5.59% ± 1.46%, P = .55) [1].

CTL-mediated Apoptosis Platelet Rescue

Comparative Inhibition of Irradiation-Induced Apoptosis: Z-AAD-CMK vs. Z-IETD-FMK

In Jurkat cells exposed to 20 Gy irradiation, pre-treatment with 15 µM Z-AAD-CMK or 15 µM Z-IETD-FMK was compared. While Z-IETD-FMK (a Granzyme B and caspase-8 inhibitor) blocked both caspase-8 and caspase-3 activity, Z-AAD-CMK (a Granzyme B-specific inhibitor) was used to dissect the Granzyme B contribution [1].

Irradiation Caspase-8 Bid Cleavage

Optimal Scientific Applications for Z-Ala-Ala-Asp-CMK (Z-AAD-CMK) Based on Differentiated Evidence


Dissecting Granzyme B vs. Caspase Contributions in Immune-Mediated Apoptosis

Use Z-AAD-CMK in parallel with a pan-caspase inhibitor like Z-VAD-FMK to distinguish Granzyme B-dependent cell death from direct caspase-mediated apoptosis. The quantitative data showing Z-AAD-CMK's selective blockade of Granzyme B without affecting caspase-8 cleavage makes it essential for studies investigating CTL/NK cell cytotoxicity pathways. Researchers can attribute any apoptosis not blocked by Z-VAD-FMK but inhibited by Z-AAD-CMK to Granzyme B activity.

Validating Granzyme B as a Therapeutic Target in Inflammatory Disease Models

Employ Z-AAD-CMK in in vitro and ex vivo models of inflammatory diseases (e.g., rheumatoid arthritis, autoimmune blistering) to demonstrate the specific contribution of Granzyme B to pathology. The compound's ability to reduce IL-18 activation and IFN-γ secretion in keratinocyte/T-cell co-cultures provides a quantifiable link between Granzyme B inhibition and dampening of inflammatory cytokine cascades. Its complete normalization of CTL-induced platelet apoptosis [1] further supports its use in studying immune thrombocytopenia or other Granzyme B-mediated cytopenias.

Mechanistic Studies of Granzyme B-Dependent Caspase-3 Activation and DNA Damage

Utilize Z-AAD-CMK in cancer cell lines (e.g., OSC-3) to block the Granzyme B arm of immune cell-mediated killing. The documented reduction in caspase-3 activity and DNA fragmentation at 50 µM allows for precise quantification of the Granzyme B-dependent component of LAK cell-enhanced apoptosis, enabling more accurate assessment of the relative contributions of Granzyme B versus Fas/FasL or other pathways in combined modality treatments (radiation + immunotherapy).

Studying T Regulatory Cell (Treg) Homeostasis and Survival

Apply Z-AAD-CMK to protect Granzyme B-producing Tregs from self-inflicted apoptosis. In studies using Spi6-deficient Tregs, Z-AAD-CMK treatment rescued apoptosis levels (reducing annexin V+ cells from 62.98% to 48.33%) , demonstrating its utility in investigating the autocrine regulation of Treg survival. This application is critical for researchers developing Treg-based cell therapies for autoimmune disease or transplant tolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Ala-Ala-Asp-CMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.